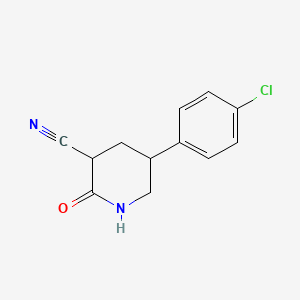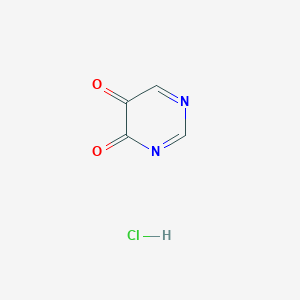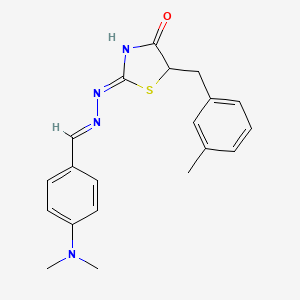![molecular formula C6H8N4O B12345704 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345704.png)
2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-2,3-ジヒドロ-1H-ピロロ[2,1-f][1,2,4]トリアジン-4-オンは、医薬品化学および医薬品研究の分野で大きな関心を集めている複素環式化合物です。この化合物は、ピロール環とトリアジン環を組み合わせたユニークな縮合環系を特徴とし、さまざまな生物活性分子の開発のための汎用性の高い足場となっています。
準備方法
合成経路および反応条件
2-アミノ-2,3-ジヒドロ-1H-ピロロ[2,1-f][1,2,4]トリアジン-4-オンの合成は、通常、適切な前駆体の環化を制御された条件下で行います。一般的な方法の1つは、ピロールをクロラミンとホルミジン酢酸と反応させる方法です。 この反応は、求核置換反応と環化を含む一連のステップを経て、目的のトリアジン環を形成します .
工業生産方法
工業規模での生産の場合、2-アミノ-2,3-ジヒドロ-1H-ピロロ[2,1-f][1,2,4]トリアジン-4-オンの合成は、容易に入手可能な出発物質とスケーラブルな反応条件を使用することで最適化できます。このプロセスでは、ピロール、ジメチルホルムアミド(DMF)、ヒドロキシルアミン、アンモニア、漂白剤を使用します。 この方法は、より高い収率を保証するだけでなく、安全性に関する懸念と不純物管理に対処します .
化学反応の分析
反応の種類
2-アミノ-2,3-ジヒドロ-1H-ピロロ[2,1-f][1,2,4]トリアジン-4-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな誘導体を形成することができ、これはさらなる官能基化に役立ちます。
還元: 還元反応は、化合物の電子特性を変更することができ、さまざまな用途に適しています。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求電子剤が置換反応に使用されます。 反応条件は、通常、目的の生成物の形成を確実にするために、制御された温度とpHで行われます .
生成される主要な生成物
これらの反応から生成される主な生成物には、2-アミノ-2,3-ジヒドロ-1H-ピロロ[2,1-f][1,2,4]トリアジン-4-オンのさまざまな置換誘導体が含まれ、これらは異なる生物活性と化学的性質を示す可能性があります .
科学研究アプリケーション
2-アミノ-2,3-ジヒドロ-1H-ピロロ[2,1-f][1,2,4]トリアジン-4-オンは、科学研究において幅広い用途があります。
化学: 複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして役立ちます。
生物学: この化合物は、酵素阻害とタンパク質相互作用の研究に使用されます。
医学: 抗がん剤として、および感染症の治療における潜在的な治療用途があります。
科学的研究の応用
2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
作用機序
2-アミノ-2,3-ジヒドロ-1H-ピロロ[2,1-f][1,2,4]トリアジン-4-オンの作用機序は、キナーゼや酵素などの特定の分子標的との相互作用に関与しています。この化合物は、これらの標的に結合して活性部位を阻害することで、さまざまな細胞経路を調節できます。 この阻害は、細胞増殖の抑制、アポトーシスの誘導、およびその他の治療効果につながる可能性があります .
類似の化合物との比較
類似の化合物
ピロロ[2,1-f][1,2,4]トリアジン: 類似の構造的特徴と生物活性を有する、密接に関連する化合物。
1H-ピロロ[2,3-b]キノリン-1-オン: 潜在的な抗リーシュマニア活性を有する別の複素環式化合物.
1,2,4-トリアジン誘導体: これらの化合物は、抗真菌、抗がん、抗菌特性を含むさまざまな生物活性を示します.
独自性
2-アミノ-2,3-ジヒドロ-1H-ピロロ[2,1-f][1,2,4]トリアジン-4-オンは、さまざまな生物活性分子の開発のための汎用性の高い足場を提供する、そのユニークな縮合環系のために際立っています。 さまざまな化学反応を起こす能力とさまざまな分野における幅広い用途により、科学研究において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A closely related compound with similar structural features and biological activities.
1H-pyrrolo[2,3-b]quinolin-1-one: Another heterocyclic compound with potential antileishmanial activity.
1,2,4-triazine derivatives: These compounds exhibit a variety of biological activities, including antifungal, anticancer, and antimicrobial properties.
Uniqueness
2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one stands out due to its unique fused ring system, which provides a versatile scaffold for the development of diverse bioactive molecules. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
特性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H8N4O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3,6,9H,7H2,(H,8,11) |
InChIキー |
ZXGNBNIWRANPSK-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1)C(=O)NC(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
![5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345638.png)


![N-(4-methoxyphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345642.png)
![7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B12345643.png)
![5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide](/img/structure/B12345654.png)
![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B12345658.png)

![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345662.png)



